N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide

Lipophilicity XLogP3 Drug-likeness

N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide (CAS 221202-26-2) is a synthetic fluorinated benzamidine derivative with the molecular formula C12H12F4N2O2 and a molecular weight of 292.23 g/mol. The compound features a benzamidine core (benzenecarboximidamide) bearing three distinguishing substituents: a cyclopropylmethoxy group at the N'-oxy position (imino nitrogen), a difluoromethoxy group at the 6-position of the aromatic ring, and fluorine atoms at the 2- and 3-positions.

Molecular Formula C12H12F4N2O2
Molecular Weight 292.23 g/mol
CAS No. 221202-26-2
Cat. No. B6343361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide
CAS221202-26-2
Molecular FormulaC12H12F4N2O2
Molecular Weight292.23 g/mol
Structural Identifiers
SMILESC1CC1CON=C(C2=C(C=CC(=C2F)F)OC(F)F)N
InChIInChI=1S/C12H12F4N2O2/c13-7-3-4-8(20-12(15)16)9(10(7)14)11(17)18-19-5-6-1-2-6/h3-4,6,12H,1-2,5H2,(H2,17,18)
InChIKeyZCBXUBSMAVMJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide (CAS 221202-26-2): Structural Identity and Compound Class


N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide (CAS 221202-26-2) is a synthetic fluorinated benzamidine derivative with the molecular formula C12H12F4N2O2 and a molecular weight of 292.23 g/mol . The compound features a benzamidine core (benzenecarboximidamide) bearing three distinguishing substituents: a cyclopropylmethoxy group at the N'-oxy position (imino nitrogen), a difluoromethoxy group at the 6-position of the aromatic ring, and fluorine atoms at the 2- and 3-positions [1]. This substitution pattern places the compound at the intersection of two structural classes—fluorinated amidines and cyclopropylmethoxy-containing pharmacophores—the latter of which constitutes the core motif of the marketed PDE4 inhibitor roflumilast [2]. The compound is supplied as a research-grade building block for heteroatom-rich scaffold evaluation, hydrogen-bonding analysis, and investigation of electron-withdrawing and rigid-substituent effects .

Why N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide Cannot Be Replaced by Common Fluorinated Benzamidine Analogs


Within the fluorinated benzamidine family, small structural perturbations produce large shifts in physicochemical and binding properties that make generic substitution unreliable. The unsubstituted parent 2,3-difluorobenzamidine (CAS 885957-09-5, MW 156.13) differs by the absence of both the N'-cyclopropylmethoxy and 6-difluoromethoxy groups, resulting in a computed XLogP3 below approximately 1.0 versus 3.2 for the target compound—a difference large enough to alter membrane permeability, logD-dependent assay behavior, and off-target binding profiles . The N-hydroxy analog 6-difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine (CAS 221202-20-6, MW 238.14) retains the ring fluorination pattern but replaces the cyclopropylmethoxy group with a hydroxyl, dropping the computed LogP to approximately 2.36 while also changing the hydrogen-bond donor/acceptor topology . In the benzamide series, the marketed PDE4 inhibitor roflumilast (CAS 162401-32-3) shares the cyclopropylmethoxy–difluoromethoxy motif but replaces the amidine core with a benzamide linked to 3,5-dichloropyridin-4-amine—a structural divergence that yields picomolar PDE4 potency (IC50 = 0.8 nM) but eliminates the amidine group's distinctive hydrogen-bonding geometry, making roflumilast unsuitable as a surrogate for amidine-specific scaffold studies . These non-overlapping structural features mean that none of the nearest commercially available analogs can serve as a functionally equivalent replacement for the target compound in experiments requiring the combined N'-cyclopropylmethoxy, 6-difluoromethoxy, and 2,3-difluoro substitution pattern on a benzamidine scaffold.

Quantitative Differentiation Evidence for N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 of the Target Benzamidine Versus N-Hydroxy and Unsubstituted Benzamidine Analogs

The target compound exhibits a computed XLogP3 of 3.2, which is approximately 2.2 log units higher than the estimated XLogP3 of unsubstituted 2,3-difluorobenzamidine (≤~1.0) and approximately 0.8 log units higher than the measured LogP of 2.36 for the N-hydroxy analog 6-difluoromethoxy-2,3-difluoro-N-hydroxy-benzamidine (CAS 221202-20-6) [1]. The increase is attributable to the combined effect of the N'-cyclopropylmethoxy group (contributing ~4 additional carbon atoms and hydrophobic surface area) and the 6-difluoromethoxy group relative to the unsubstituted benzamidine core. This XLogP3 value of 3.2 places the compound within the optimal range for oral bioavailability prediction (Rule of Five: XLogP3 ≤ 5), whereas the N-hydroxy analog's LogP of 2.36 suggests reduced passive membrane permeability .

Lipophilicity XLogP3 Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Topology: Amidine Core Versus Benzamide Comparators

The target compound has a computed Topological Polar Surface Area (TPSA) of 56.8 Ų with 1 hydrogen bond donor (HBD) and 7 hydrogen bond acceptors (HBA), resulting from its benzamidine core bearing the N'-cyclopropylmethoxy substitution [1]. In contrast, roflumilast—which shares the cyclopropylmethoxy–difluoromethoxy benzene motif but substitutes the amidine with a benzamide core—has a TPSA of approximately 68.3 Ų with 1 HBD and 6 HBA [2]. The lower TPSA of the target compound (56.8 vs. 68.3 Ų) coupled with an additional HBA (7 vs. 6) creates a distinct hydrogen-bonding acceptor topology that is specifically noted by suppliers for hydrogen-bonding analysis and ligand-field interaction studies . This difference in the number and spatial arrangement of hydrogen-bonding functional groups means the target compound cannot be mimicked by roflumilast or related benzamide analogs in crystallographic or biophysical binding studies.

Hydrogen-bonding TPSA Scaffold evaluation Ligand-field interactions

Molecular Weight and Rotatable Bond Differentiation: Impact on Fragment-Based Drug Discovery (FBDD) Suitability

With a molecular weight of 292.23 g/mol, the target compound occupies a weight range between the N-hydroxy analog (238.14 g/mol; CAS 221202-20-6) and the fully elaborated drug roflumilast (403.21 g/mol; CAS 162401-32-3) . The compound has 6 rotatable bonds, which is intermediate between the N-hydroxy analog (~3 rotatable bonds) and roflumilast (~7 rotatable bonds) [1]. In fragment-based drug discovery, molecular weight < 300 Da and rotatable bond count ≤ 6 are considered favorable for fragment screening libraries (Rule of Three guidelines). The unsubstituted 2,3-difluorobenzamidine (MW 156.13) falls below typical fragment lead-optimization starting points, while roflumilast (MW > 400) exceeds fragment criteria entirely. The target compound's MW and rotatable bond profile thus fill a specific gap in the property space of cyclopropylmethoxy–difluoromethoxy–fluorinated aromatic series.

Fragment-based drug discovery Molecular weight Rotatable bonds Lead-likeness

Structural Relationship to Cyflufenamid: Divergent Substituent at Position 6 Enables Distinct Biological Target Space

The target compound shares an identical N'-cyclopropylmethoxy-benzamidine scaffold and 2,3-difluoro substitution pattern with the commercial fungicide cyflufenamid (CHEBI:81797) but differs critically at the 6-position, where the target compound bears a difluoromethoxy (–OCHF2) group instead of cyflufenamid's trifluoromethyl (–CF3) group [1]. This single-atom substitution (O vs. C) converts the 6-substituent from a purely electron-withdrawing, lipophilic –CF3 group (Hammett σp ≈ 0.54) to a –OCHF2 group that combines moderate electron withdrawal (σp ≈ 0.18) with hydrogen-bond acceptor capability via the ether oxygen [2]. Cyflufenamid is a marketed powdery mildew fungicide whose biological activity depends on the –CF3 group; the target compound's –OCHF2 replacement alters both the electronic landscape and the hydrogen-bonding potential of the aromatic ring, redirecting the scaffold toward medicinal chemistry applications rather than agrochemical fungicidal activity. No direct head-to-head biological data comparing these two compounds has been published.

Agrochemical scaffold Fungicide Cyflufenamid Trifluoromethyl vs. difluoromethoxy

Amidine Core Versus Benzamide Core: Implications for Serine Protease and Enzyme Inhibitor Screening Panels

Benzamidine derivatives are established pharmacophores for serine protease inhibition, with the amidine group forming critical salt bridges with the Asp189 residue at the S1 specificity pocket of trypsin-like serine proteases [1]. The target compound retains the free amidine group (benzenecarboximidamide) that is required for this interaction, whereas roflumilast and its analogs replace the amidine with a benzamide, which has a substantially weaker basicity and altered hydrogen-bonding geometry . The unsubstituted 2,3-difluorobenzamidine (CAS 885957-09-5) has been described as an enzyme inhibitor acting on serine proteases, but lacks the lipophilic cyclopropylmethoxy and difluoromethoxy substituents that modulate potency, selectivity, and pharmacokinetics . The target compound uniquely combines the serine protease-recognizing amidine warhead with the lipophilic substituents required for optimizing drug-like properties beyond the S1 pocket. No published head-to-head enzyme inhibition data (IC50 values) for this specific compound against defined serine protease panels were identified in the accessible literature.

Serine protease inhibition Amidine pharmacophore Enzyme screening Benzamidine

Computed Physicochemical Property Profile Versus Drug-like and Lead-like Benchmarks

The target compound's full computed property profile—XLogP3 = 3.2, TPSA = 56.8 Ų, MW = 292.23 g/mol, HBD = 1, HBA = 7, Rotatable Bonds = 6—places it within both Lipinski's Rule of Five (Ro5) space (MW < 500; XLogP3 ≤ 5; HBD ≤ 5; HBA ≤ 10) and the more stringent Rule of Three (Ro3) fragment space (MW ≤ 300; XLogP3 ≤ 3; HBD ≤ 3; HBA ≤ 3 plus flexibility criteria) except for its elevated HBA count (7) [1]. By comparison, the N-hydroxy analog (CAS 221202-20-6, MW 238, LogP 2.36, HBD 2, HBA 6) has one additional HBD from the N-hydroxy group, which may increase promiscuous binding; roflumilast (MW 403, TPSA 68.3) exceeds Ro3 MW limits entirely . The target compound's HBA count of 7, driven by the four fluorine atoms and the amidine nitrogen/oxygen network, represents a high heteroatom density that suppliers specifically note as valuable for heteroatom-rich scaffold evaluation .

Physicochemical profiling Drug-likeness Lead-likeness ADME prediction

Optimal Scientific and Industrial Application Scenarios for N'-(Cyclopropylmethoxy)-6-(difluoromethoxy)-2,3-difluorobenzene-1-carboximidamide


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Serine Proteases

The compound's MW below 300 Da, 6 rotatable bonds, and amidine warhead make it an ideal candidate for inclusion in fragment-screening libraries targeting trypsin-like serine proteases (e.g., Factor Xa, thrombin, urokinase). Its amidine group is expected to form the canonical bidentate salt bridge with the Asp189 residue in the S1 pocket [1], while the cyclopropylmethoxy and difluoromethoxy substituents provide distinct growth vectors for fragment elaboration. The intermediate XLogP3 of 3.2 ensures sufficient solubility for biochemical screening at fragment concentrations (typically 0.2–2 mM) while maintaining adequate lipophilicity for detection by biophysical methods such as SPR or ligand-observed NMR .

Heteroatom-Rich Scaffold Evaluation for Fluorine-Mediated Hydrogen-Bonding and Electron-Withdrawing Effects

With 7 hydrogen bond acceptors distributed across four fluorine atoms, the amidine group, and the difluoromethoxy oxygen, this compound provides a high-density heteroatom environment for systematic crystallographic or computational studies of fluorine-mediated intermolecular interactions [2]. Suppliers specifically market this compound for 'heteroatom-rich scaffold evaluation and hydrogen-bonding analysis' [3]. The rigid cyclopropylmethoxy group further enables investigation of constrained substituent conformational effects on ligand-protein binding thermodynamics, which cannot be studied using the flexible N-hydroxy or unsubstituted benzamidine analogs.

Reference Compound for PDE4 Inhibitor Pharmacophore Deconstruction Studies

As a benzamidine analog of the cyclopropylmethoxy–difluoromethoxy pharmacophore found in roflumilast, this compound can serve as a deconstruction probe in structure-activity relationship (SAR) studies aimed at dissecting the contribution of the amidine-to-benzamide core replacement on PDE4 isoform selectivity [1]. The 1-(cyclopropylmethoxy)-2-(difluoromethoxy)benzene moiety has been validated as the core pharmacophore for PDE-4B inhibition , and the target compound's amidine variant fills a data gap between the marketed benzamide drug and simpler benzamidine fragments, enabling systematic evaluation of how the core functional group identity affects PDE4 subtype selectivity and off-target profiles.

Agrochemical-to-Pharmaceutical Scaffold Repurposing Programs

The compound's structural homology to the fungicide cyflufenamid (identical N'-cyclopropylmethoxy-benzamidine scaffold with 2,3-difluoro substitution) but with a –OCHF2 group replacing cyflufenamid's –CF3 at position 6 creates a direct bridge between agrochemical and medicinal chemistry chemical space [1]. This scaffold is suitable for repurposing screens that evaluate the biological activity of agrochemical-derived amidines against human disease targets. The –OCHF2 group introduces hydrogen-bond acceptor capability absent in the –CF3 parent, potentially enabling interactions with protein targets not accessible to cyflufenamid itself.

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